

Application Note: LC-MS/MS Characterization and Quantification of Ifosfamide Impurity B (EP)

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Compound of Interest

Compound Name: Ifosfamide impurity B

CAS No.: 241482-18-8

Cat. No.: B601147

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Executive Summary

Ifosfamide, a nitrogen mustard alkylating agent, is susceptible to specific degradation and synthesis byproduct formation. While isomeric differentiation (e.g., from Cyclophosphamide) is a common analytical challenge, the characterization of Impurity B (EP) presents a distinct problem due to its high polarity and structural complexity.

Impurity B is chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate.^{[1][2][3]} Structurally, it is a dimer linked by a diphosphate bridge, making it significantly more polar and higher in molecular weight (MW ~417 Da) than the Ifosfamide API (MW ~261 Da).

This protocol details a validated LC-MS/MS workflow utilizing a polar-embedded C18 stationary phase to retain this hydrophilic impurity, coupled with specific MRM transitions derived from its unique "Dimer

Monomer" fragmentation pathway.

Chemical Identity & Mechanistic Context^{[1][2][4][5]} ^{[6][7]}

Understanding the structural relationship between the API and its impurities is prerequisite to method design.

- Ifosfamide (API):

| MW: 261.08

- Impurity A (EP): 3-[N-(2-chloroethyl)amino]propyl dihydrogen phosphate (The Monomer).
- Impurity B (EP): Bis[3-[N-(2-chloroethyl)amino]propyl] dihydrogen diphosphate (The Dimer).

The Analytical Challenge: Impurity B contains a highly acidic, hydrophilic diphosphate moiety. Standard C18 methods used for Ifosfamide (a relatively lipophilic neutral molecule) often result in Impurity B eluting in the void volume (

), leading to ion suppression and poor quantification. This method employs a High Strength Silica (HSS) T3 column technology designed to retain polar compounds under high-aqueous conditions.

Figure 1: Fragmentation & Structural Relationship Diagram

The following diagram illustrates the structural hierarchy and the collision-induced dissociation (CID) pathway used for detection.

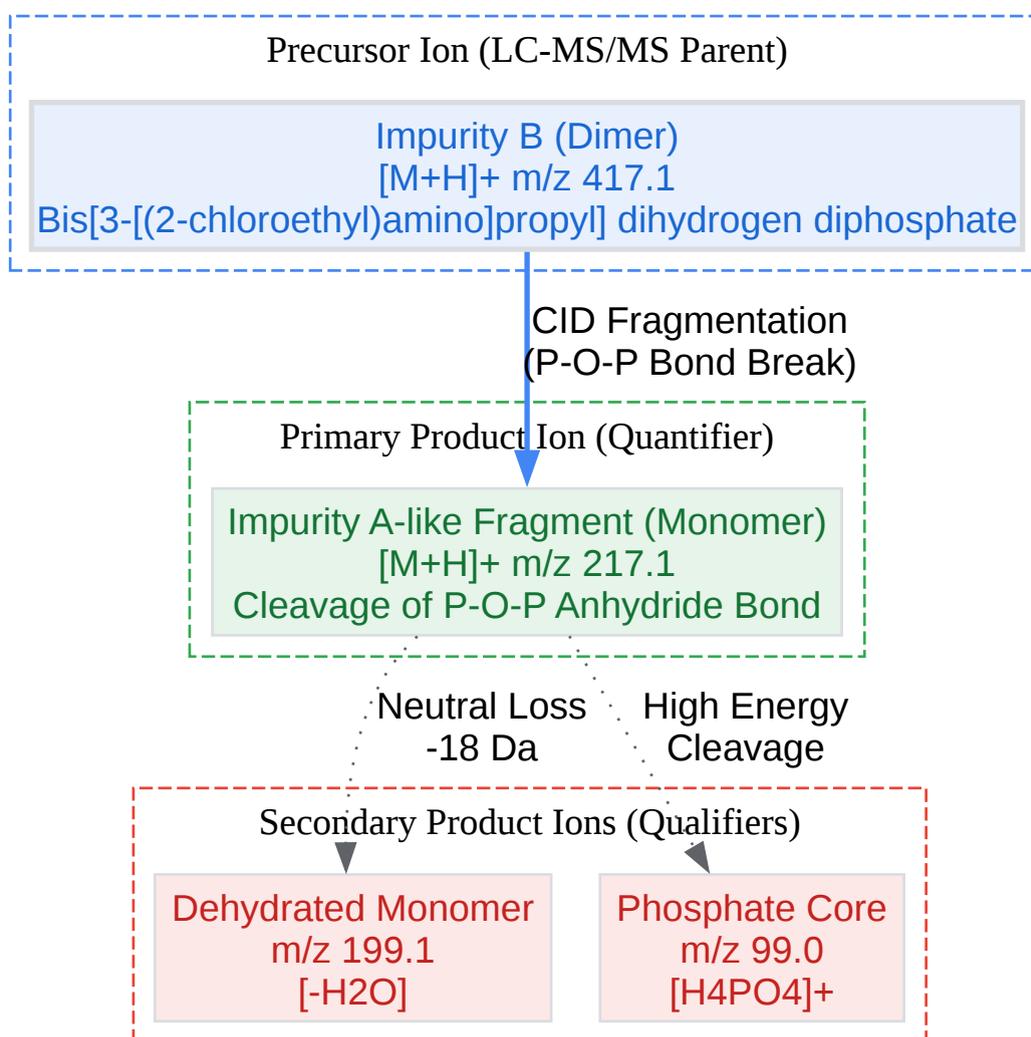


Figure 1: Proposed Fragmentation Pathway for Ifosfamide Impurity B

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Caption: Structural fragmentation logic where the Impurity B dimer (m/z 417) cleaves at the diphosphate bridge to yield the monomeric Impurity A species (m/z 217).

Experimental Protocol

Reagents and Standards[6][8][9][10][11][12]

- Reference Standards: Ifosfamide (USP/EP), **Ifosfamide Impurity B** (EP CRS).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

- Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Chromatographic Conditions (LC)

The separation utilizes a Waters ACQUITY UPLC HSS T3 column. This column is chosen for its proprietary trifunctional C18 bonding which prevents phase collapse in 100% aqueous mobile phases, essential for retaining the polar Impurity B.

Parameter	Setting	Rationale
Column	ACQUITY UPLC HSS T3, 1.8 μm , 2.1 x 100 mm	Retains polar species (Impurity B) better than standard C18.
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water	Buffer controls ionization of phosphate groups; Acid ensures protonation $[\text{M}+\text{H}]^+$.
Mobile Phase B	Acetonitrile (with 0.1% Formic Acid)	Organic modifier for elution.[4]
Flow Rate	0.3 mL/min	Optimal linear velocity for UPLC.
Column Temp	40°C	Reduces backpressure and improves mass transfer.
Injection Vol	2-5 μL	Low volume to prevent peak broadening of polar analytes.

Gradient Program:

- 0.0 - 1.0 min: 2% B (Isocratic hold to load polar Impurity B).
- 1.0 - 6.0 min: 2%
40% B (Linear gradient).
- 6.0 - 7.0 min: 40%
95% B (Wash lipophilic API/dimers).

- 7.0 - 9.0 min: 2% B (Re-equilibration).

Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode.^[5] Although phosphates ionize well in negative mode, the secondary amine in the propyl chain provides a strong protonation site (

), making ESI+ highly sensitive and compatible with the Ifosfamide API method.

- Instrument: Triple Quadrupole (QqQ) MS (e.g., Waters Xevo or Sciex QTRAP).
- Source: ESI Positive.^[5]^[6]
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 450°C.
- Cone Voltage: Optimized per compound (approx 30-40V).

MRM Transitions Table:

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	CE (eV)	Type
Impurity B (Quant)	417.1	217.1	35	22	Quantifier
Impurity B (Qual)	417.1	199.1	35	30	Qualifier 1
Impurity B (Qual)	417.1	99.0	35	45	Qualifier 2
Ifosfamide (API)	261.1	154.0	30	20	Reference

Note: The transition 417.1 > 217.1 represents the cleavage of the diphosphate bond, effectively splitting the dimer in half to form the monomeric cation.

Method Validation & Performance Logic

Specificity & Selectivity

The method must distinguish Impurity B from Impurity A.

- Impurity A (Monomer) has a precursor of 217.1.
- Impurity B (Dimer) has a precursor of 417.1.
- Self-Validating Check: If the retention time of the 217.1 product ion (from the 417.1 channel) matches the retention time of the Impurity A standard, it confirms the structural relationship. However, in the 417.1 > 217.1 channel, only the dimer is detected. The chromatographic separation ensures that any in-source fragmentation of B into A does not interfere with the quantitation of native A (which elutes earlier/differently).

Linearity & Sensitivity[6]

- Range: 1.0 ng/mL to 1000 ng/mL.
- LOQ: Expected < 1.0 ng/mL due to the high ionization efficiency of the amine groups.
- Curve Fitting: Linear regression with weighting.

Sample Preparation (Dilute & Shoot)

Due to the polarity of Impurity B, liquid-liquid extraction (LLE) with non-polar solvents (e.g., Hexane/Ethyl Acetate) often results in poor recovery of this specific impurity.

- Recommended: Protein Precipitation (PPT) or "Dilute and Shoot".
- Protocol:
 - Take 50 μ L Plasma/Formulation.
 - Add 150 μ L Acetonitrile (containing Internal Standard).

- Vortex 1 min; Centrifuge 10 min @ 10,000 rpm.
- Dilute supernatant 1:1 with Water (Critical step: reduces organic strength to allow focusing on the HSS T3 column).

Workflow Visualization

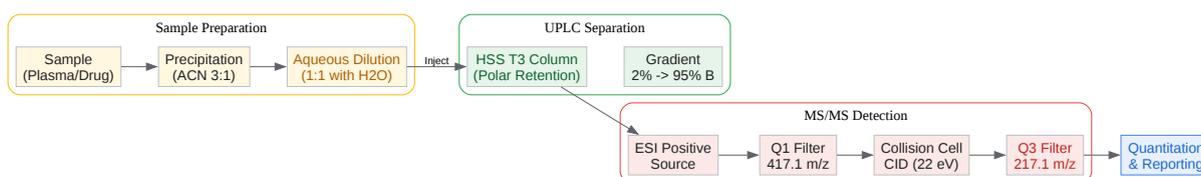


Figure 2: Validated Analytical Workflow for Ifosfamide Impurity B

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Caption: Step-by-step analytical workflow emphasizing the critical aqueous dilution step to ensure retention of the polar impurity on the LC column.

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